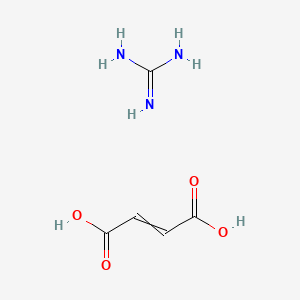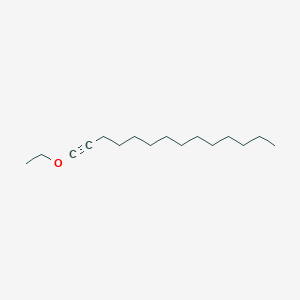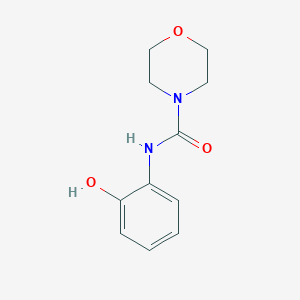
8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid is a chemical compound that belongs to the class of tetrazoles Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid typically involves the formation of the tetrazole ring followed by the attachment of the octanoic acid chain. One common method includes the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring. The reaction conditions often require the use of a catalyst such as zinc chloride (ZnCl2) and can be carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms into the tetrazole ring.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other nitrogen-containing derivatives.
Substitution: Halogenated tetrazole derivatives.
Applications De Recherche Scientifique
8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxylic acid-containing compounds. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects. The sulfur atom in the tetrazole ring can also participate in redox reactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
5-(1H-Tetrazol-5-yl)isophthalic acid: Known for its use in the synthesis of metal-organic frameworks with unique properties.
Thiophene-2-carbaldehyde oxime: Investigated for its antibacterial activity.
Uniqueness: 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid stands out due to the presence of both the tetrazole ring and the octanoic acid chain, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
61606-37-9 |
|---|---|
Formule moléculaire |
C9H16N4O2S |
Poids moléculaire |
244.32 g/mol |
Nom IUPAC |
8-(5-sulfanylidene-2H-tetrazol-1-yl)octanoic acid |
InChI |
InChI=1S/C9H16N4O2S/c14-8(15)6-4-2-1-3-5-7-13-9(16)10-11-12-13/h1-7H2,(H,14,15)(H,10,12,16) |
Clé InChI |
RUXSMGTUQWCKQS-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(=O)O)CCCN1C(=S)N=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}oxophosphanium](/img/structure/B14586250.png)
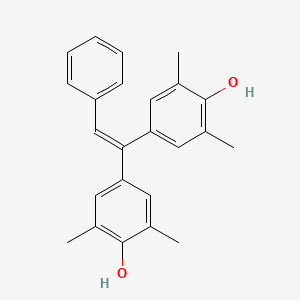

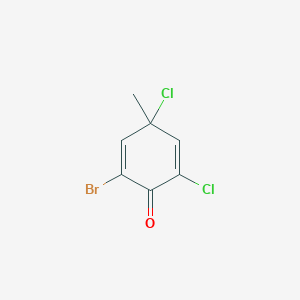
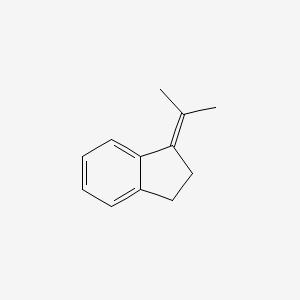
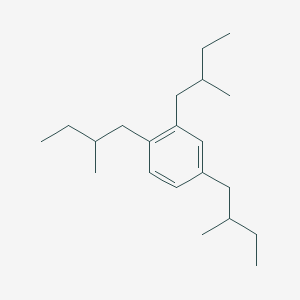

![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
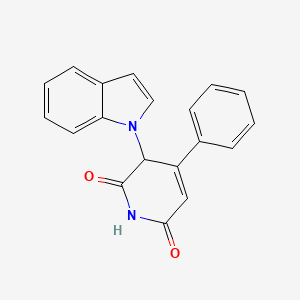
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
